molecular formula C13H18O3 B5604028 methyl 2-(4-isopropylphenoxy)propanoate

methyl 2-(4-isopropylphenoxy)propanoate

Cat. No.: B5604028
M. Wt: 222.28 g/mol
InChI Key: HNBZCWLAXPVXER-UHFFFAOYSA-N
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Description

Methyl 2-(4-isopropylphenoxy)propanoate is an ester derivative characterized by a phenoxypropanoate backbone substituted with an isopropyl group at the para position of the phenyl ring. These compounds are pivotal in pharmaceuticals, agrochemicals, and industrial applications due to their tunable physicochemical properties and bioactivity .

Properties

IUPAC Name

methyl 2-(4-propan-2-ylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)11-5-7-12(8-6-11)16-10(3)13(14)15-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBZCWLAXPVXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-isopropylphenoxy)propanoate can be synthesized through the esterification of 2-(4-isopropylphenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-isopropylphenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 2-(4-isopropylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and applications of phenoxypropanoate esters are highly dependent on substituents and ester groups. Key comparisons include:

Compound Name Substituents/Modifications Key Applications Molecular Weight logP (Predicted) Reference
Methyl 2-(4-isopropylphenoxy)propanoate 4-isopropylphenyl, methyl ester Not explicitly stated ~222.27* ~3.2* Inferred
Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate 4-chlorobenzoyl, isopropyl ester Lipid-lowering drug (e.g., Tricor®) 360.83 5.8†
Methyl 2-(3-benzoylphenyl)propanoate 3-benzoylphenyl, methyl ester Ketoprofen prodrug ~284.30 ~3.5
Haloxyfop (herbicide) 4-(3-chloro-5-trifluoromethylpyridinyl)phenoxy ACCase inhibitor herbicide 361.73 4.1
Methyl 2-(4-amino-2-fluorophenoxy)propanoate 4-amino-2-fluorophenyl, methyl ester Herbicide intermediate 213.21 ~1.8

*Estimated based on molecular structure; †From in silico data in .

Structural Insights :

  • Pharmaceutical analogs (e.g., isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate) prioritize bulky substituents (e.g., chlorobenzoyl) and branched esters (isopropyl) to enhance metabolic stability and target binding .
  • Agrochemical analogs (e.g., haloxyfop) feature electron-withdrawing groups (e.g., Cl, CF₃) to improve herbicidal activity via enzyme inhibition .
  • Prodrugs (e.g., methyl 2-(3-benzoylphenyl)propanoate) utilize methyl esters for improved solubility and controlled release .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP): The isopropyl group in this compound likely increases logP (~3.2) compared to methyl 2-(4-amino-2-fluorophenoxy)propanoate (logP ~1.8), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Branched esters (e.g., isopropyl in ) resist esterase hydrolysis better than methyl esters, prolonging half-life in vivo.
  • GI Absorption: Compounds with logP >3 (e.g., isopropyl 2-(4-chlorobenzoyl)phenoxy derivative) show high GI absorption, aligning with their use in oral lipid-lowering therapies .

Q & A

Basic: What are the standard synthetic routes for methyl 2-(4-isopropylphenoxy)propanoate, and how do reaction parameters influence yield and purity?

Answer:
The compound is typically synthesized via esterification or substitution reactions. Key steps include:

  • Catalytic esterification : Using acidic catalysts (e.g., sulfuric acid) to couple 4-isopropylphenol with methyl 2-chloropropanoate under reflux conditions (~80–100°C) in non-polar solvents like toluene .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves yield (up to 94%) compared to conventional heating .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates, while excess methanol minimizes hydrolysis side reactions .
    Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of phenol to ester) and catalyst loading (5–10 mol%) .

Basic: Which analytical methods are most robust for structural elucidation and purity assessment?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the phenoxy group and ester functionality. Key signals include δ 1.2–1.4 ppm (isopropyl CH3_3) and δ 3.7 ppm (ester OCH3_3) .
  • Mass spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+ at m/z 251.1) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98%) and detect trace impurities .

Advanced: How to design experiments investigating structure-activity relationships (SAR) for this compound?

Answer:

  • Variable substituent analysis : Synthesize derivatives with modified alkyl groups (e.g., ethyl, tert-butyl) on the phenyl ring to assess steric/electronic effects on bioactivity .
  • Theoretical frameworks : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .
  • Biological assays : Pair synthetic analogs with enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential) to correlate structural features with activity .

Advanced: How should researchers resolve contradictions in reported catalytic efficiencies for its synthesis?

Answer:

  • Meta-analysis : Compare datasets from prior studies (e.g., catalyst type, solvent polarity, temperature) to identify outliers. For example, nano-catalysts (e.g., Fe3_3O4_4-supported acids) may show higher reproducibility than homogeneous catalysts .
  • Controlled replication : Repeat experiments under standardized conditions (e.g., 80°C, THF solvent) to isolate variables causing discrepancies .
  • Statistical validation : Apply ANOVA to assess significance of differences in yield or purity across studies .

Basic: What safety protocols are critical during handling and storage?

Answer:

  • Engineering controls : Use fume hoods to limit inhalation exposure (TLV: 5 mg/m3^3) .
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular contact. Contaminated clothing must be laundered onsite .
  • Storage : Keep in amber glass vials under nitrogen at 4°C to prevent hydrolysis .

Advanced: What methodologies are effective for impurity profiling?

Answer:

  • HPLC-MS/MS : Identifies trace impurities (e.g., hydrolyzed acid derivatives) with detection limits <0.1% .
  • Isolation techniques : Preparative TLC or column chromatography isolates impurities for NMR characterization .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolytic degradation pathways .

Advanced: How to apply factorial design in optimizing synthetic protocols?

Answer:

  • 2k^k factorial design : Vary temperature (70–90°C), catalyst loading (5–15 mol%), and solvent (toluene vs. THF) to identify interactions affecting yield .
  • Response surface methodology (RSM) : Models non-linear relationships; optimal conditions often involve 85°C and 8 mol% catalyst for >90% yield .

Advanced: How can computational tools predict reactivity or metabolic pathways?

Answer:

  • ADMET prediction : Software like SwissADME estimates BBB permeability and CYP450 inhibition, guiding toxicity studies .
  • Molecular docking : Simulates binding affinity to target proteins (e.g., COX-2) to prioritize derivatives for synthesis .

Basic: What are the stability profiles under varying pH and temperature?

Answer:

  • pH stability : Degrades rapidly in alkaline conditions (t1/2_{1/2} = 2 hours at pH 9) due to ester hydrolysis. Stable at pH 4–7 .
  • Thermal stability : Decomposes above 120°C; differential scanning calorimetry (DSC) shows exothermic peaks at 125°C .

Advanced: How to address reproducibility challenges in kinetic studies?

Answer:

  • Standardized protocols : Adopt ICH Q2(R1) guidelines for method validation (linearity, precision) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time, reducing sampling errors .
  • Collaborative trials : Multi-lab studies using shared reference standards (e.g., NIST-certified materials) improve data concordance .

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